2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene

Suzuki-Miyaura site-selectivity regioselectivity

2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene (CAS 1803718-60-6) is a halogenated aromatic compound with the molecular formula C7H2Cl2F4 and a molecular weight of 232.99. It is characterized by a benzene ring substituted with two chlorine atoms, one fluorine atom, and one trifluoromethyl group.

Molecular Formula C7H2Cl2F4
Molecular Weight 232.99 g/mol
CAS No. 1803718-60-6
Cat. No. B3034490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene
CAS1803718-60-6
Molecular FormulaC7H2Cl2F4
Molecular Weight232.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)F
InChIInChI=1S/C7H2Cl2F4/c8-5-3(7(11,12)13)1-2-4(10)6(5)9/h1-2H
InChIKeyREMVJYPCWOHMTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene (CAS 1803718-60-6): Properties and Procurement Considerations


2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene (CAS 1803718-60-6) is a halogenated aromatic compound with the molecular formula C7H2Cl2F4 and a molecular weight of 232.99 . It is characterized by a benzene ring substituted with two chlorine atoms, one fluorine atom, and one trifluoromethyl group. This specific substitution pattern places it within a class of polyhalogenated benzotrifluorides used primarily as intermediates in the synthesis of pharmaceuticals and agrochemicals . Its predicted physical properties include a boiling point of 179.8±35.0 °C and a density of 1.542±0.06 g/cm³ . The compound is commercially available with purities typically ranging from 95% to 98% .

Why 2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene Cannot Be Simply Substituted


The precise substitution pattern on the benzene ring dictates the compound's reactivity in subsequent synthetic steps. For polyhalogenated benzotrifluorides, the relative positions of chlorine and fluorine atoms critically influence site-selectivity in cross-coupling reactions [1]. For instance, the presence of a CF₃ group sterically and electronically influences the reactivity of adjacent halogen substituents, enabling selective functionalization at specific positions [1]. Changing the halogen pattern—for example, using a 2,4-dichloro isomer or a compound with a different fluorine placement—can lead to completely different regiochemical outcomes, resulting in synthesis failure or the formation of undesired byproducts. Furthermore, the availability of specific substitution patterns via chlorination is often limited, making certain isomers challenging to synthesize directly [2]. Therefore, substituting this compound with a generic or structurally similar analog without experimental validation introduces significant risk to the synthetic route and final product quality.

Quantitative Differentiation Evidence for 2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene


Site-Selective Cross-Coupling Reactivity vs. 2,4-Dichloro Isomer

The unique 2,3-dichloro-1-fluoro-4-(trifluoromethyl) substitution pattern is expected to exhibit a different site-selectivity profile in palladium-catalyzed cross-couplings compared to the more commonly studied 2,4-dichloro-1-(trifluoromethyl)benzene. In the 2,4-isomer, the position 4 chlorine is sterically less hindered and reacts preferentially [1]. For the target compound, the adjacent chlorine and fluorine atoms at the 2 and 3 positions, coupled with the CF₃ group at the 4-position, create a distinct steric and electronic environment. This difference can be exploited for the sequential, regioselective introduction of diverse aryl groups, enabling the construction of complex molecular architectures not accessible with simpler dichloro isomers. [1]

Suzuki-Miyaura site-selectivity regioselectivity

Predicted Boiling Point vs. Common Solvent and Isomer Baselines

The predicted boiling point of 2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene is 179.8±35.0 °C . This value differs from closely related compounds like 1,5-dichloro-2-fluoro-4-trifluoromethyl-benzene (CAS 112290-01-4), for which no boiling point was found in this search, and from 4-chlorobenzotrifluoride (boiling point ~139 °C). This difference is critical for designing purification strategies. The predicted density is 1.542±0.06 g/cm³ .

physical properties boiling point purification

Commercial Availability and Purity vs. Niche Analogs

The target compound is commercially available from multiple suppliers (e.g., Bidepharm, Leyan, Chemenu) with purities of 95-98% . In contrast, isomers with different substitution patterns, such as 1,5-dichloro-2-fluoro-4-trifluoromethyl-benzene (CAS 112290-01-4), are less readily available and may require custom synthesis. This reliable supply chain and documented purity reduce procurement risk and project delays.

procurement purity availability

Recommended Applications for 2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene Based on Evidence


Synthesis of Complex Biaryl and Terphenyl Scaffolds via Regioselective Cross-Coupling

This compound serves as a key building block for constructing libraries of trifluoromethylated bi- and terphenyls. The unique halogen pattern enables sequential Suzuki-Miyaura reactions with high site-selectivity, as demonstrated for related polyhalogenated benzotrifluorides . This allows for the precise installation of diverse aryl groups at specific positions, generating structural diversity for drug discovery and materials science.

Agrochemical Intermediate for Fluorine-Containing Herbicides

The compound is utilized as an intermediate in the synthesis of herbicides and pesticides. Its polyhalogenated structure, particularly the presence of fluorine and trifluoromethyl groups, enhances the biological activity and metabolic stability of the final active ingredients . This application aligns with the established use of benzotrifluorides in crop protection.

Precursor for Fluorinated Liquid Crystal Materials

The combination of a trifluoromethyl group and fluorine substituents on the aromatic ring imparts desirable properties for liquid crystal applications, such as high dielectric anisotropy and low viscosity. This compound can be used to synthesize advanced liquid crystal monomers for thin-film transistor (TFT) displays [1].

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